2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
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Overview
Description
2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole typically involves the reaction of isopropylamine with a suitable tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yl)pyrrolidine hydrochloride
- 1-Piperidin-1-yl-propan-2-one hydrobromide
Uniqueness
Compared to similar compounds, 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole stands out due to its tetrazole ring, which provides unique stability and reactivity. This makes it particularly valuable in applications where these properties are essential.
Properties
CAS No. |
920748-26-1 |
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Molecular Formula |
C8H15N5 |
Molecular Weight |
181.24 g/mol |
IUPAC Name |
2-propan-2-yl-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C8H15N5/c1-6(2)13-11-8(10-12-13)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
MLXZVYHEFJTOOK-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)N1N=C(N=N1)[C@H]2CCCN2 |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2CCCN2 |
Origin of Product |
United States |
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